6-(methylsulfanyl)-N-propylpyrimidin-4-amine
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Overview
Description
6-(methylsulfanyl)-N-propylpyrimidin-4-amine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their wide range of biological activities. The presence of a methylsulfanyl group at the 6th position and a propylamine group at the 4th position makes this compound unique and potentially useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(methylsulfanyl)-N-propylpyrimidin-4-amine can be achieved through several methods:
Nucleophilic Substitution: One common method involves the nucleophilic substitution of a halogen in 6-chloropyrimidines with a methylsulfanyl group.
Industrial Production Methods
Industrial production methods for this compound are likely to involve large-scale versions of the above synthetic routes, optimized for yield and purity. These methods would typically use automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
6-(methylsulfanyl)-N-propylpyrimidin-4-amine undergoes several types of chemical reactions:
Reduction: Reduction of the pyrimidine ring can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid in chloroform at room temperature.
Substitution: Sodium methylthiolate in DMSO at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Reduction: Reduced pyrimidine derivatives.
Scientific Research Applications
6-(methylsulfanyl)-N-propylpyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-(methylsulfanyl)-N-propylpyrimidin-4-amine involves its interaction with specific molecular targets. For instance, as a potential non-nucleoside inhibitor of HIV reverse transcriptase, it binds to the enzyme and inhibits its activity, thereby preventing the replication of the virus . The exact molecular pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
6-(phenylsulfanyl)pyrimidine: Similar structure but with a phenyl group instead of a methyl group.
6-(methylsulfonyl)pyrimidine: Oxidized form of the compound with a sulfonyl group.
6-(methylsulfanyl)-N-ethylpyrimidin-4-amine: Similar structure but with an ethyl group instead of a propyl group.
Uniqueness
6-(methylsulfanyl)-N-propylpyrimidin-4-amine is unique due to the specific combination of the methylsulfanyl and propylamine groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
6-methylsulfanyl-N-propylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3S/c1-3-4-9-7-5-8(12-2)11-6-10-7/h5-6H,3-4H2,1-2H3,(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJUXTOUUESRZPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC(=NC=N1)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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